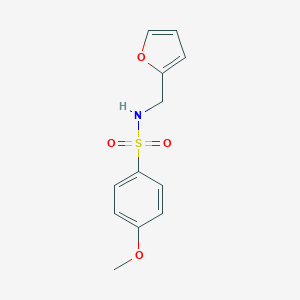![molecular formula C18H13BrN4O3S B245927 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B245927.png)
4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether, also known as BPTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPTM is a heterocyclic compound that contains a triazole ring, a thiadiazole ring, and a benzodioxin ring. The synthesis of BPTM is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Mécanisme D'action
The mechanism of action of 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether involves its ability to bind to the active site of the target enzyme or protein, thereby inhibiting its activity. 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether binds to the ATP-binding site of CK2, thereby preventing the phosphorylation of its target proteins. 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether also binds to the zinc ion in the active site of carbonic anhydrase, thereby inhibiting its catalytic activity.
Biochemical and Physiological Effects:
4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has been shown to have various biochemical and physiological effects in vitro and in vivo. Inhibition of CK2 by 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Inhibition of carbonic anhydrase by 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has been shown to reduce intraocular pressure in animal models of glaucoma. 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has several advantages for lab experiments, including its high yield and purity, its ability to inhibit specific enzymes and proteins, and its potential applications in drug discovery and development. However, 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether also has limitations, including its complex synthesis method, its potential toxicity, and its limited solubility in aqueous solutions.
Orientations Futures
For research on 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether include the development of more efficient and cost-effective synthesis methods, the identification of more specific targets for 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether inhibition, and the evaluation of its potential applications in the treatment of various diseases. Further studies are also needed to determine the safety and toxicity of 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether in vivo and to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
The synthesis of 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether involves a multistep process that requires the use of various reagents and solvents. The first step involves the synthesis of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-bromoaniline to form the intermediate product, which is then converted to the final product by reacting it with 1,2,4-triazole-3-thiol in the presence of a catalyst. The final product is obtained in high yield and purity, and its structure is confirmed using various spectroscopic techniques such as NMR and IR spectroscopy.
Applications De Recherche Scientifique
4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has potential applications in drug discovery and development due to its ability to inhibit the activity of certain enzymes and proteins. 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of CK2 has been shown to have therapeutic potential in various diseases such as cancer, Alzheimer's disease, and viral infections. 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase has been shown to have potential applications in the treatment of glaucoma and other diseases.
Propriétés
Formule moléculaire |
C18H13BrN4O3S |
|---|---|
Poids moléculaire |
445.3 g/mol |
Nom IUPAC |
3-[(4-bromophenoxy)methyl]-6-(2,3-dihydro-1,4-benzodioxin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13BrN4O3S/c19-11-5-7-12(8-6-11)24-10-16-20-21-18-23(16)22-17(27-18)15-9-25-13-3-1-2-4-14(13)26-15/h1-8,15H,9-10H2 |
Clé InChI |
SHHLPSUGRVAIMS-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)COC5=CC=C(C=C5)Br |
SMILES canonique |
C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)COC5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol](/img/structure/B245854.png)
![(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245858.png)
![4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B245898.png)
![3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245905.png)
![7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245922.png)
![6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245924.png)
![3-(4-Methoxybenzyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245926.png)

![2-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B245936.png)
![2-[Benzyl(methyl)amino]ethyl 3-chlorobenzoate](/img/structure/B245938.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B245941.png)
![1-Dibenzo[b,d]furan-3-yl-3-(4-fluoroanilino)-1-propanone](/img/structure/B245942.png)